N-Hydroxyphentermine
Overview
Description
N-Hydroxyphentermine is a metabolite of phentermine, which is a sympathomimetic amine with pharmacologic activity similar to the prototype drugs of this class used in obesity, the amphetamines. N-Hydroxyphentermine is formed through the metabolic process of N-hydroxylation, a reaction that involves the substitution of a hydrogen atom on the amine nitrogen with a hydroxyl group. This reaction is significant as it can lead to the formation of reactive metabolites with potential toxicological implications .
Synthesis Analysis
The synthesis of N-hydroxyphentermine has been
Scientific Research Applications
Enzymatic Reduction and Metabolism
N-Hydroxyphentermine undergoes reduction in liver microsomes, a process dependent on specific enzyme systems and affected by factors like oxygen and carbon monoxide. In rats, this reduction is enhanced by phenobarbital pretreatment, suggesting the involvement of inducible enzyme systems (Sum & Cho, 1976). Additionally, its oxidation to 2-methyl-2-nitro-1-phenylpropane by rat liver microsomes has been observed, implicating the role of cytochrome P-450 in this process (Sum & Cho, 1979).
Metabolic Products Identification
N-Hydroxyphentermine has been identified as a metabolic product in various studies. For instance, it was detected as a product after incubating mephentermine with rabbit liver microsomal fractions (Beckett & Bélanger, 1975). Another study found N-Hydroxyphentermine as one of the metabolic products from phentermine incubation with liver microsomal preparations (Beckett & Bélanger, 1974).
Excretion and Pharmacological Activity
Research indicates that N-Hydroxyphentermine is a significant excretion product in rabbits, undergoing further metabolism through conjugation and reduction to the parent amine, suggesting potential biological activity mediated by this compound (Beckett & Bélanger, 1978).
Impact on Hydrogen Peroxide Generation
N-Hydroxyphentermine has been shown to affect hydrogen peroxide levels generated by rat liver microsomes. It causes an increase in H2O2 levels, indicating its uncoupling effect on the cytochrome P-450 system (Cho et al., 1982).
Involvement in Microsomal Reactions
Studies have explored its involvement in various microsomal reactions, including N-demethylation and p-hydroxylation, highlighting its active role in hepatic metabolic processes (Mori et al., 1993).
Analytical Detection Methods
N-Hydroxyphentermine has been a subject of analytical study, with methods developed for its detection and quantification in biological samples, such as urine, using liquid chromatography-tandem mass spectrometry (Choi et al., 2016).
Stabilization for Analysis
Techniques for the stabilization of N-Hydroxyphentermine, necessary for gas chromatographic analysis, have been developed. This has allowed for more accurate measurement and analysis of this compound and its related metabolites (Beckett & Achari, 1977).
properties
IUPAC Name |
N-(2-methyl-1-phenylpropan-2-yl)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-10(2,11-12)8-9-6-4-3-5-7-9/h3-7,11-12H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFVZWRUMOUGAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191791 | |
Record name | N-Hydroxyphentermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxyphentermine | |
CAS RN |
38473-30-2 | |
Record name | N-Hydroxyphentermine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038473302 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Hydroxyphentermine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.